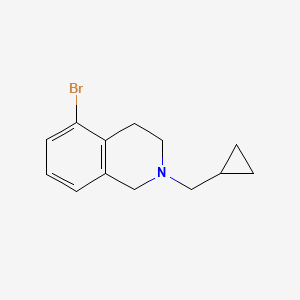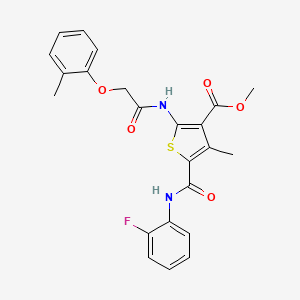![molecular formula C15H19NS B12069078 {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine: is a complex organic compound that features a thiophene ring, a phenyl group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a substituted benzaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation techniques.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like Pd/C and hydrogen gas are typical for hydrogenation reactions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is explored for its use in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine exerts its effects is primarily through its interaction with specific molecular targets. The thiophene ring and phenyl group allow for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. The amine group can form hydrogen bonds, further stabilizing the interaction with the target protein.
Vergleich Mit ähnlichen Verbindungen
Thiophene derivatives: Compounds like 2-acetylthiophene and 3-thiophenemethanol share the thiophene ring structure.
Phenyl derivatives: Compounds such as benzylamine and phenethylamine have similar phenyl and amine functionalities.
Uniqueness: What sets {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine apart is the combination of the thiophene ring with a substituted phenyl group and an isopropylamine moiety. This unique structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H19NS |
|---|---|
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C15H19NS/c1-11(2)16-9-13-5-4-12(3)8-15(13)14-6-7-17-10-14/h4-8,10-11,16H,9H2,1-3H3 |
InChI-Schlüssel |
XDIURJRWQWRLQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CNC(C)C)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)
